molecular formula C23H25ClO3S B2841685 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 301193-71-5

2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Cat. No.: B2841685
CAS No.: 301193-71-5
M. Wt: 416.96
InChI Key: IPGMIUZSKCOUQC-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl linkage, a cyclohexylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.

    Sulfanyl Linkage Formation: The 4-chlorobenzyl chloride is then reacted with thiourea to form 4-chlorobenzylthiourea, which is subsequently hydrolyzed to yield 4-chlorobenzyl mercaptan.

    Coupling with Cyclohexylphenyl Group: The 4-chlorobenzyl mercaptan is then coupled with 4-cyclohexylphenyl acetic acid under basic conditions to form the desired sulfanyl linkage.

    Oxobutanoic Acid Formation: The final step involves the oxidation of the intermediate to introduce the oxobutanoic acid moiety, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
  • 2-((4-Methylbenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
  • 2-((4-Nitrobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The combination of the sulfanyl linkage and the oxobutanoic acid moiety also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO3S/c24-20-12-6-16(7-13-20)15-28-22(23(26)27)14-21(25)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,22H,1-5,14-15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGMIUZSKCOUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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